(R)-4-Hydroxy Propranolol Hydrobromide is a derivative of propranolol, a well-known non-selective beta-adrenergic antagonist. This compound is primarily recognized for its role as a metabolite of propranolol, which is utilized in the treatment of various cardiovascular conditions, including hypertension, angina, and arrhythmias. The hydrobromide salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.
The compound is synthesized from propranolol through metabolic processes in the body. Propranolol itself was first synthesized in the 1960s and has since been extensively studied for its therapeutic effects. (R)-4-Hydroxy Propranolol Hydrobromide can also be produced synthetically in laboratory settings for research purposes.
(R)-4-Hydroxy Propranolol Hydrobromide falls under the category of small molecules with pharmacological activity. It is classified as a beta-adrenergic receptor blocker, specifically targeting both beta-1 and beta-2 adrenergic receptors.
The synthesis of (R)-4-Hydroxy Propranolol Hydrobromide can be achieved through various methods, primarily involving the hydroxylation of propranolol. One notable approach utilizes naphthol, epichlorohydrin, and isopropylamine as starting materials. The process typically involves:
The reaction conditions must be carefully controlled to optimize yield and purity. Techniques like thin-layer chromatography are employed to monitor progress throughout the synthesis.
(R)-4-Hydroxy Propranolol Hydrobromide has the chemical formula . The molecular structure features a naphthalene ring system with hydroxyl and amine functional groups that contribute to its biological activity.
(R)-4-Hydroxy Propranolol Hydrobromide undergoes several chemical reactions typical of phenolic compounds, including:
The stability of (R)-4-Hydroxy Propranolol Hydrobromide under various conditions is critical for its application in pharmaceuticals. The compound does not readily decompose under standard laboratory conditions but should be protected from strong oxidizing agents .
(R)-4-Hydroxy Propranolol Hydrobromide acts primarily as a beta-adrenergic antagonist, blocking the action of catecholamines (such as adrenaline) on beta receptors in the heart and vascular system. This results in decreased heart rate and blood pressure.
Research indicates that this compound exhibits both intrinsic sympathomimetic activity and membrane-stabilizing effects, which can modulate cardiac function differently than propranolol alone .
(R)-4-Hydroxy Propranolol Hydrobromide is primarily used in pharmacological research to study its effects on beta-adrenergic receptors and its potential therapeutic benefits compared to propranolol itself. Its unique properties make it valuable for:
(R)-4-Hydroxy Propranolol Hydrobromide (C₁₆H₂₂BrNO₃; MW 356.25 g/mol) is a chiral bioactive metabolite derived from the hepatic metabolism of (R)-(+)-Propranolol, the active enantiomer of the non-selective beta-adrenergic antagonist propranolol [1] [10]. Its formation occurs via stereospecific hydroxylation at the 4-position of the naphthalene ring, primarily mediated by the cytochrome P450 enzyme CYP2D6 [3] [7]. This structural modification preserves significant beta-adrenoceptor antagonist activity while introducing unique pharmacological properties.
The compound demonstrates potency comparable to the parent drug in blocking beta-adrenergic receptors, effectively antagonizing isoprenaline-induced effects on heart rate, blood pressure, and bronchospasm in animal models [2]. Crucially, it exhibits intrinsic sympathomimetic activity (ISA), a distinguishing feature not observed with propranolol. In catecholamine-depleted rats and dogs, (R)-4-Hydroxy Propranolol increases heart rate and contractility (dP/dt) while decreasing atrioventricular conduction time—effects attributable to partial agonist activity at beta-adrenergic receptors [2] [10]. Additionally, at higher doses (>5 mg/kg), it manifests membrane stabilizing activity (quinidine-like effects), reducing heart rate and dP/dt independently of beta-blockade [2].
Table 1: Comparative Beta-Adrenergic Pharmacology of (R)-Propranolol and Its Metabolite
Property | (R)-Propranolol | (R)-4-Hydroxy Propranolol |
---|---|---|
Beta-Blockade Potency | High | Equivalent |
Receptor Selectivity | Non-selective | Non-selective |
ISA | Absent | Present |
Membrane Stabilization | Yes (high doses) | Yes (dose-dependent) |
Primary Metabolic Route | N/A | Glucuronidation (UGT1A7/9) |
The chiral integrity of this metabolite is pharmacologically significant. As a single enantiomer, it avoids the pharmacokinetic complexities associated with racemic propranolol metabolites, enabling precise interactions with adrenergic receptors [1] [10]. Its hydrobromide salt form enhances solubility and stability, facilitating research applications [10].
The identification of 4-hydroxypropranolol in 1971 by Fitzgerald and O’Donnell marked a pivotal advancement in understanding propranolol’s metabolic fate [2]. Their seminal British Journal of Pharmacology study characterized it as the first proven active metabolite of any beta-blocker, challenging the prevailing assumption that metabolic transformations invariably inactivate drugs. Using anaesthetized dog models, they demonstrated its triple pharmacological activity profile: beta-blockade, ISA, and membrane stabilization [2].
This discovery emerged during the broader investigation of propranolol’s mechanism—a drug developed by Sir James Black in the 1960s to reduce myocardial oxygen demand in angina [8]. The metabolite’s role in contributing to propranolol’s overall clinical effects became evident when studies detected significant plasma concentrations following oral administration. Notably, its presence in samples serves as a biomarker for propranolol exposure due to its route-specific formation [1] [5].
Table 2: Key Historical Milestones in (R)-4-Hydroxy Propranolol Research
Year | Milestone | Significance |
---|---|---|
1962 | Propranolol patented | Foundation for beta-blocker therapeutics |
1971 | Fitzgerald & O’Donnell characterize 4-hydroxypropranolol | First proof of active beta-blocker metabolite |
1979 | Detection in human plasma post-propranolol dosing | Confirmed clinical relevance |
2002 | Role of UGT isoforms in metabolite glucuronidation defined | Elucidated phase II metabolism |
2023 | CYP2D6-UGT mutual modulation studies | Revealed metabolic enzyme interactions |
Subsequent research revealed that 4-hydroxypropranolol exists as enantiomers, with the (R)-form retaining greater beta-blocking activity [1]. The development of chiral separation techniques enabled the isolation and study of (R)-4-Hydroxy Propranolol Hydrobromide as a distinct entity, highlighting stereochemistry’s role in drug metabolism [10].
(R)-4-Hydroxy Propranolol Hydrobromide is integral to advanced PK-PD models of propranolol due to its dual role as an active metabolite and modulator of enzyme kinetics. Approximately 25% of orally administered propranolol undergoes first-pass metabolism to form 4-hydroxypropranolol, contributing to systemic drug effects [3] [5]. Physiologically Based Pharmacokinetic (PBPK) models incorporate this metabolite to predict drug disposition in hepatic impairment, where cirrhosis reduces its clearance by >50% compared to healthy subjects [6].
A critical advancement is understanding the mutual modulation between CYP2D6 and UDP-glucuronosyltransferases (UGTs). Co-expression studies in Schizosaccharomyces pombe reveal that UGT1A7, UGT1A8, and UGT1A9 enhance CYP2D6-mediated hydroxylation of propranolol by 2.1–3.3-fold, whereas CYP2D6 co-expression completely suppresses UGT activity [7]. This bidirectional interaction impacts metabolite formation kinetics and explains interindividual variability in propranolol response.
Table 3: Enzyme Interactions in (R)-4-Hydroxy Propranolol Metabolism
Enzyme | Reaction Catalyzed | Effect of Co-Expression | Magnitude of Change |
---|---|---|---|
CYP2D6 | Propranolol → 4-Hydroxypropranolol | Upregulated by UGT1A7/1A8/1A9 | +210% to +330% |
UGT1A7 | 4-Hydroxypropranolol glucuronidation | Downregulated by CYP2D6 | Complete suppression |
UGT1A9 | 4-Hydroxypropranolol glucuronidation | Downregulated by CYP2D6 | Complete suppression |
UGT2A1 | 4-Hydroxypropranolol glucuronidation | No effect on CYP2D6 | Not significant |
These interactions necessitate model-informed dosing adjustments in liver disease. PBPK simulations indicate that cirrhosis increases systemic exposure to (R)-4-Hydroxy Propranolol due to reduced glucuronidation capacity, altering the parent-metabolite exposure ratio [6]. Furthermore, genetic polymorphisms in CYP2D6 and UGT genes significantly influence metabolite concentrations, informing personalized dosing strategies for propranolol in cardiovascular and migraine prophylaxis therapy [3] [7].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: